Cas no 303986-97-2 (1,1,1-Trifluoro-2,4-pentanedione 4-[N-(4-chlorophenyl)hydrazone])
1,1,1-Trifluoro-2,4-pentanedione 4-[N-(4-chlorophenyl)hydrazone] Chemical and Physical Properties
Names and Identifiers
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- 1,1,1-trifluoro-2,4-pentanedione 4-[N-(4-chlorophenyl)hydrazone]
- 1,1,1-Trifluoro-2,4-pentanedione 4-[N-(4-chlorophenyl)hydrazone]
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- Inchi: 1S/C11H10ClF3N2O/c1-7(6-10(18)11(13,14)15)16-17-9-4-2-8(12)3-5-9/h2-5,17H,6H2,1H3
- InChI Key: JCJOIUFEPRLUIN-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)NN=C(C)CC(C(F)(F)F)=O
Computed Properties
- Exact Mass: 278.043375g/mol
- Monoisotopic Mass: 278.043375g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 323
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- XLogP3: 3.7
- Topological Polar Surface Area: 41.5
- Molecular Weight: 278.66g/mol
1,1,1-Trifluoro-2,4-pentanedione 4-[N-(4-chlorophenyl)hydrazone] Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 1,1,1-Trifluoro-2,4-pentanedione 4-[N-(4-chlorophenyl)hydrazone]
1,1,1-Trifluoro-2,4-pentanedione 4-[N-(4-chlorophenyl)hydrazone]
The compound 1,1,1-Trifluoro-2,4-pentanedione 4-[N-(4-chlorophenyl)hydrazone], with CAS No. 303986-97-2, is a highly specialized organic chemical that has garnered significant attention in recent years due to its unique properties and potential applications. This compound belongs to the class of diketones modified with hydrazone groups, which are known for their versatile reactivity and ability to form various functional materials. The structure of this compound is characterized by a central pentanedione backbone substituted with trifluoromethyl groups and a hydrazone moiety attached at the 4-position. The presence of the trifluoromethyl group introduces significant electron-withdrawing effects, enhancing the reactivity of the diketone system. Meanwhile, the hydrazone group adds a layer of complexity to the molecule, enabling it to participate in a wide range of chemical transformations.
Recent studies have focused on the synthesis and characterization of this compound, revealing its potential as a precursor for advanced materials. For instance, researchers have explored its use in the preparation of metal-organic frameworks (MOFs) and coordination polymers. The ability of this compound to act as a ligand in such systems is attributed to its diketone functionality, which can coordinate with metal ions through both carbonyl groups. This property makes it an attractive candidate for constructing porous materials with applications in gas storage and catalysis.
In addition to its role in materials science, 1,1,1-Trifluoro-2,4-pentanedione 4-[N-(4-chlorophenyl)hydrazone] has shown promise in medicinal chemistry. Its structure allows for further functionalization to create bioactive molecules targeting specific biological pathways. For example, modifications to the hydrazone group have been investigated for their potential as anti-inflammatory agents or inhibitors of key enzymes involved in disease progression. The chlorophenyl substituent on the hydrazone group contributes to the molecule's lipophilicity, enhancing its ability to cross cellular membranes and interact with biological targets.
The synthesis of this compound typically involves a two-step process: first, the preparation of the parent diketone (1,1,1-trifluoro-2,4-pentanedione) through fluorination reactions or other suitable methods; secondly, the formation of the hydrazone by reacting the diketone with an appropriate amine derivative under controlled conditions. Recent advancements in catalytic methods have enabled higher yields and better control over stereochemistry during these reactions.
From an analytical standpoint, this compound has been extensively studied using modern spectroscopic techniques such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and UV-Vis spectroscopy. These studies have provided insights into its electronic structure and conformational preferences. For example, NMR analysis has revealed that the trifluoromethyl group induces significant deshielding effects on adjacent protons due to its electronegativity. Similarly, IR spectroscopy has confirmed the presence of strong C=O stretches characteristic of diketones.
One area where this compound has shown particular promise is in organic electronics. Its ability to act as an electron-deficient acceptor material makes it a candidate for use in organic photovoltaic (OPV) devices. Recent research has demonstrated that thin films prepared from this compound exhibit favorable charge transport properties and high stability under ambient conditions. These findings suggest that it could be integrated into next-generation solar cells with improved efficiency and durability.
In conclusion, 1,1,1-Trifluoro-2,4-pentanedione 4-[N-(4-chlorophenyl)hydrazone] is a multifaceted compound with applications spanning materials science, medicinal chemistry, and organic electronics. Its unique combination of functional groups and reactivity positions it as a valuable tool for researchers seeking to develop innovative solutions across these fields. As ongoing studies continue to uncover new properties and applications for this compound, its importance in both academic and industrial settings is expected to grow significantly.
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